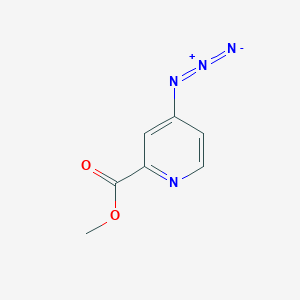

Methyl 4-azidopyridine-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-azidopyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-azidopyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 4-azidopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)6-4-5(10-11-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLNHISOGSWDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Spectroscopic Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 4-azidopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-azidopyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridine core, functionalized with an azido group and a methyl carboxylate, presents a versatile scaffold for the synthesis of novel therapeutic agents. The azido group, in particular, serves as a valuable chemical handle for "click" chemistry reactions, enabling the efficient construction of more complex molecules.[1] Accurate structural elucidation and purity assessment are paramount in the development of compounds intended for pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-azidopyridine-2-carboxylate is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the azido and methyl carboxylate substituents.

Substituent Effects:

-

4-Azido Group (-N₃): The azido group is an electron-withdrawing group through induction but can act as a weak electron-donating group through resonance. Its primary influence on the pyridine ring is a moderate deshielding of the adjacent protons.

-

2-Methyl Carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group, which significantly deshields the proton at the adjacent 6-position.

Based on these effects and data from related compounds such as 4-azidopyridine[1] and methyl 2-pyridinecarboxylate, the predicted ¹H NMR data are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.2 - 8.4 | d | ~2.0 |

| H-5 | 7.8 - 8.0 | dd | ~5.0, ~2.0 |

| H-3 | 7.1 - 7.3 | d | ~5.0 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of Methyl 4-azidopyridine-2-carboxylate is expected to show seven distinct signals: five for the pyridine ring carbons, one for the carboxyl carbon, and one for the methyl carbon. The chemical shifts of the pyridine carbons are influenced by the same electronic effects described for the ¹H NMR spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 164 - 166 |

| C=O | 163 - 165 |

| C-4 | 148 - 150 |

| C-6 | 140 - 142 |

| C-5 | 118 - 120 |

| C-3 | 115 - 117 |

| -OCH₃ | 52 - 54 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 4-azidopyridine-2-carboxylate, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Visualization of Molecular Structure and Substituent Effects

The following diagrams illustrate the structure of Methyl 4-azidopyridine-2-carboxylate and the electronic influence of its substituents.

Caption: Molecular structure of Methyl 4-azidopyridine-2-carboxylate.

Caption: Electronic effects of substituents on the pyridine ring.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 4-azidopyridine-2-carboxylate. By leveraging data from structurally similar compounds, researchers can confidently interpret the NMR spectra of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and high-quality results. As with any predictive data, experimental verification is the ultimate standard, and this guide serves as a robust starting point for that endeavor.

References

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

ResearchGate. 1 H NMR spectra of (a) Azopy-OH and (b) Azopy-BZ. [Link]

-

Semantic Scholar. Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. [Link]

-

PubChem. 4-Azidopyridine. [Link]

- Deshmukh, A. P., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.

-

PubChem. 2-Azidopyridine. [Link]

-

Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

PubChem. Methyl 6-methylpyridine-2-carboxylate. [Link]

-

NIST WebBook. 2-Pyridinecarboxylic acid, methyl ester. [Link]

-

Chong Ho Optoelectronic Technology Co., Ltd. methyl 4-azidopicolinate. [Link]

-

Mount Allison University. Synthesis and characterization of novel iminopyridinium platinum(II) coordination complexes as potential chemotherapeutic drugs. [Link]

-

ResearchGate. 13C NMR data for pyridine-2-azo-p-phenyltetramethylguanidine (PAPT) in... [Link]

-

PMC. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

-

PubChem. Methyl 4-methoxycinnamate. [Link]

-

mzCloud. 4 Methylphenol. [Link]

Sources

Technical Whitepaper: Thermal Stability & Handling of Methyl 4-azidopyridine-2-carboxylate

Part 1: Executive Summary & Molecular Profile

Methyl 4-azidopyridine-2-carboxylate is a high-energy heterocyclic building block used primarily in photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the ester moiety at the C2 position provides some electronic stabilization relative to the parent 4-azidopyridine, the molecule remains inherently unstable due to the high nitrogen content and the propensity for nitrogen extrusion.

Critical Safety Advisory: This molecule falls into the "High Risk" category for isolation. Theoretical calculations confirm that its carbon-to-nitrogen (C/N) ratio is below the generally accepted safety threshold for bulk isolation. Researchers are strongly advised to generate this compound in situ or handle it in solution at temperatures strictly controlled below 40°C until thermal onset values are experimentally verified.

Molecular Safety Metrics

| Parameter | Value | Risk Threshold | Status |

| Formula | — | — | |

| Molecular Weight | 178.15 g/mol | — | — |

| C/N Ratio | 1.75 | DANGER | |

| (C+O)/N Ratio | 2.25 | DANGER | |

| Est. Decomposition Onset | 100–120°C | Unstable |

Part 2: Thermodynamic Characterization

The thermal stability of heteroaryl azides is governed by the electron-deficiency of the aromatic ring. The pyridine ring, being electron-deficient, facilitates nucleophilic attack but also destabilizes the azide group relative to phenyl azides.

Decomposition Profile

While specific DSC data for the methyl ester derivative is sparse in open literature, data from structural analogs (halogenated 4-azidopyridines) suggests a decomposition onset (

-

Enthalpy of Decomposition (

): Anticipated to be between -200 and -350 kJ/mol . This magnitude of energy release can trigger a thermal runaway if the heat removal capacity of the vessel is exceeded. -

Impact of Ester Group: The electron-withdrawing ester at C2 (

) decreases the electron density of the pyridine ring further. This typically lowers the activation energy for nitrene formation, potentially lowering the

The "Rule of Six" Analysis

The "Rule of Six" states that organic azides are generally safe to handle if the number of carbons (plus other stabilizing atoms like oxygen) is at least six times the number of energetic nitrogens.[1][2]

For Methyl 4-azidopyridine-2-carboxylate:

Part 3: Mechanistic Decomposition Pathways

The primary decomposition event is the extrusion of molecular nitrogen (

Pathway Description

-

Initiation: Thermal input overcomes the activation barrier for

bond fission, releasing -

Nitrene Formation: A singlet pyridyl-4-nitrene is generated.

-

Divergence:

-

Path A (Polymerization): The electrophilic nitrene attacks neighboring pyridine rings (azo-dimerization).

-

Path B (Ring Expansion): In some solvents, the nitrene may rearrange to a didehydroazepine intermediate, though this is less favored in electron-deficient 4-pyridyl systems compared to phenyl azides.

-

Visualization: Decomposition Workflow

Figure 1: Thermal decomposition pathway initiating with nitrogen extrusion and leading to exothermic polymerization.[3]

Part 4: Experimental Safety Protocols

Given the theoretical instability, you must validate the specific batch stability before any scale-up. Do not rely on literature values alone.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

-

Sample Prep: Weigh 1–3 mg of the azide into a gold-plated high-pressure crucible .

-

Why Gold? Aluminum can catalyze decomposition or react with azides; gold is inert.

-

Why High Pressure? To contain the

gas release and prevent pan rupture, which ruins the heat flow signal.

-

-

Reference: Use an empty gold crucible.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 250°C.

-

Note: A slower ramp (5°C/min) is preferred over 10°C/min to detect the true onset more accurately.

-

-

Analysis:

-

Identify

(tangent intercept of the exothermic peak). -

Calculate

by integrating the peak area. -

Safety Rule: Subtract 50°C from

to determine the Maximum Process Temperature (

-

Protocol 2: Safe Synthesis & Handling (Telescoping)

Objective: Avoid isolation of the solid azide.[2]

-

Precursor: Start with Methyl 4-aminopyridine-2-carboxylate.

-

Diazotization: Perform reaction at 0°C using

in aqueous acid or -

Azidation: Treat with

(or -

Work-up:

-

Do NOT concentrate to dryness.

-

Perform a solvent exchange into the solvent required for the next step (e.g., Click reaction).

-

Keep the concentration below 0.5 M.

-

-

Storage: If storage is unavoidable, store as a dilute solution (<10 wt%) in a dark container at -20°C.

Visualization: Safety Decision Tree

Figure 2: Decision logic for handling high-energy azides based on C/N ratio and DSC data.

Part 5: References

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. (Establishes safety protocols for azide handling). Link

-

University of California, Santa Cruz. (n.d.). Azide Safety Guidelines. (Standard operating procedures for C/N ratios). Link

-

BenchChem. (2025).[4] The Thermal Decomposition of 4-Azidopyridine: A Technical Guide. (Provides analog data for 4-azidopyridine decomposition onset). Link

-

Kappe, C. O., & Dallinger, D. (2009). Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH. (Discusses thermal limits of azides in heated reactors). Link

Sources

Solubility of Methyl 4-azidopyridine-2-carboxylate: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Physicochemical Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. Methyl 4-azidopyridine-2-carboxylate, a functionalized pyridine derivative, presents a unique combination of chemical features that govern its interactions with various solvents.

-

Structure: The molecule contains a polar pyridine ring, a hydrogen bond-accepting methyl ester group, and a highly polar azide (-N₃) group.

-

Polarity: The presence of multiple nitrogen and oxygen atoms, coupled with the electronegativity of the azide moiety, renders the molecule decidedly polar. Its structural analog, Methyl 4-aminopyridine-2-carboxylate, has a computed XLogP3 of 0.4, suggesting a high degree of hydrophilicity.[1] We can confidently infer a similar polar nature for the azido-compound.

-

"Like Dissolves Like": The foundational principle of solubility states that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[2][3] This principle is driven by the fact that favorable intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) between solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions.[4][5]

Based on this structural analysis, we can make informed, qualitative predictions about the solubility of Methyl 4-azidopyridine-2-carboxylate.

Caption: Logical flow for predicting solubility based on molecular structure.

Qualitative Solubility Prediction in Common Organic Solvents

The following table categorizes common laboratory solvents by their polarity and provides a hypothesis for the solubility of Methyl 4-azidopyridine-2-carboxylate, grounded in the "like dissolves like" principle.[6][7]

| Solvent Category | Solvent Example | Polarity Index (P') [8][9] | Predicted Solubility | Causality Behind Prediction |

| Non-Polar | Hexane | 0.1 | Low / Insoluble | The weak van der Waals forces of hexane cannot overcome the strong dipole-dipole interactions between the polar solute molecules. |

| Toluene | 2.4 | Low / Sparingly Soluble | While toluene has some polarizability from its aromatic ring, it lacks the strong dipole moment needed to effectively solvate the highly polar solute. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Moderate polarity allows for some interaction, but the absence of hydrogen bond donation limits its solvating power for this specific solute. Note: Avoid use due to safety concerns (see Section 4).[10] |

| Ethyl Acetate | 4.4 | Moderately Soluble | Possesses a strong dipole and can act as a hydrogen bond acceptor, allowing for favorable interactions with the solute's ester and pyridine groups. | |

| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | A good dipole and hydrogen bond acceptor, expected to effectively solvate the molecule. | |

| Acetonitrile | 5.8 | Soluble | A highly polar solvent with a strong dipole moment, capable of disrupting the solute's crystal lattice. | |

| Dimethylformamide (DMF) | 6.4 | Highly Soluble | A very strong polar aprotic solvent, excellent at dissolving a wide range of polar organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | One of the most powerful polar aprotic solvents, expected to readily dissolve the compound. | |

| Polar Protic | Methanol | 5.1 | Highly Soluble | Capable of both donating and accepting hydrogen bonds, allowing for strong interactions with all polar sites on the solute molecule. The related amino-compound shows good solubility in methanol.[11] |

| Ethanol | 4.3 | Soluble | Similar to methanol, it can engage in hydrogen bonding, leading to good solubility. The related amino-compound is also soluble in ethanol.[11] |

Quantitative Determination of Solubility: An Isothermal Equilibrium Protocol

To move beyond prediction to precise quantification, a robust experimental method is required. The isothermal equilibrium method is a gold standard for determining thermodynamic solubility. It is a self-validating system because taking measurements at multiple time points can confirm that the solution has reached a true equilibrium state.

Overview of the Experimental Workflow

The protocol involves preparing a supersaturated slurry of the solute in the chosen solvent, agitating it at a constant temperature until equilibrium is reached, separating the excess solid, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology

Materials & Equipment:

-

Methyl 4-azidopyridine-2-carboxylate (solute)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

HPLC system with UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-azidopyridine-2-carboxylate (e.g., 10-20 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the slurries for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached.

-

Trustworthiness Check: To validate that equilibrium has been achieved, you can take samples at different time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium can be assumed.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle. Centrifugation at a low speed can be used to expedite this.

-

Carefully withdraw a portion of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your calibration curve. A 100-fold or 1000-fold dilution is common.

-

-

Quantification via HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a good starting point.[12] The pyridine ring provides a strong chromophore for UV detection (monitor around 254 nm or 280 nm).

-

Calibration Curve: Prepare a series of standard solutions of Methyl 4-azidopyridine-2-carboxylate of known concentrations.[13] Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Multiply this value by the dilution factor to find the solubility in the original solvent.

-

-

Quantification via UV-Vis Spectroscopy:

-

Method Development: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution.[14][15]

-

Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve, which should be linear according to the Beer-Lambert Law.[16][17]

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor.

-

Critical Safety & Handling Protocols for an Organic Azide

Methyl 4-azidopyridine-2-carboxylate contains an organic azide functional group. Organic azides are energetic compounds and must be handled with extreme caution as they can be sensitive to heat, shock, friction, and acid.[10][18]

-

Rule of Six: A common safety guideline is the "Rule of Six," which suggests that a compound should have at least six carbon atoms (or other heavy atoms) for every one energetic group (like an azide) to be considered relatively safe to handle neat.[10][19] Methyl 4-azidopyridine-2-carboxylate has the formula C₇H₆N₄O₂. It has 7 carbons + 2 oxygens = 9 heavy atoms for one azide group. While this ratio is greater than 1:1, the overall nitrogen content is high, and caution is still paramount.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[19]

-

Work Area: All manipulations must be performed in a certified chemical fume hood. The use of a blast shield is mandatory.[20]

-

Utensils: NEVER use metal spatulas or needles to handle the compound.[10][21] Friction with metal can form highly explosive heavy metal azides. Use plastic, ceramic, or Teflon-coated spatulas.

-

Incompatible Chemicals:

-

Acids: Avoid all contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[10]

-

Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (DCM) or chloroform, as they can form dangerously explosive di- and tri-azidomethane.[10][18]

-

Heavy Metals: Avoid contact with heavy metals like copper, lead, silver, and mercury.

-

-

Purification & Concentration: Never purify by distillation or sublimation.[18] Avoid concentrating solutions to dryness on a rotary evaporator, especially if heating is applied.

-

Storage: Store the compound in a clearly labeled container, in the dark, and at a reduced temperature (e.g., in a refrigerator).[18][19]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled waste container.[20] NEVER mix azide waste with acidic waste streams.[10]

Conclusion

While direct, published solubility data for Methyl 4-azidopyridine-2-carboxylate is scarce, a combination of predictive analysis and rigorous experimental methodology can provide researchers with the critical data needed for their work. The polar nature of the molecule, dictated by its pyridine, ester, and azide functionalities, strongly suggests high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. The provided isothermal equilibrium protocol, coupled with HPLC-UV or UV-Vis quantification, offers a reliable path to generating accurate, quantitative data. Above all, adherence to the stringent safety protocols for handling organic azides is non-negotiable and essential for ensuring a safe and successful research outcome.

References

-

PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Available at: [Link]

-

University of Pittsburgh Safety Manual. (2013, February 1). Safe Handling of Azides. Available at: [Link]

-

Rowan Scientific. Predicting Solubility. Available at: [Link]

-

Fiveable. (2025, September 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Available at: [Link]

-

Gervasio, C., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]

-

Guth, S. K., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Persee. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Available at: [Link]

-

Deb, A., et al. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. KIT. Available at: [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

-

Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning. Digital Discovery (RSC Publishing). Available at: [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Available at: [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Available at: [Link]

-

The Fountain Magazine. (2016, January 15). Like Dissolves Like. Available at: [Link]

-

University of Victoria. (2022, May 18). Azides - Safe Work Procedure. Available at: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Mabion. UV-VIS Spectrometry for Protein Concentration Analysis. Available at: [Link]

-

Scribd. (2014, November 26). Polarity Index PDF. Available at: [Link]

-

OEHS. Azides. Available at: [Link]

-

Jurnal UPI. (2023, September 15). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Available at: [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

-

Case Western Reserve University. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Available at: [Link]

-

Vedantu. (2024, July 2). What does Like dissolves like mean. Available at: [Link]

-

Shodex. Polarities of Solvents. Available at: [Link]

-

ResearchGate. (2016, March 4). Polarity Index. Available at: [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

-

Honeywell. Polarity Index. Available at: [Link]

-

Gaylord Chemical. Polarity of Solvents. Available at: [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

-

Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

-

Shimadzu. Introduction to HPLC. Available at: [Link]

-

Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis. Available at: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

Chemsrc. (2025, September 14). CAS#:1431470-10-8 | 4-azido-pyridine-2-carboxylic acid methyl ester. Available at: [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

Sources

- 1. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. What does Like dissolves like mean A The compounds class 12 chemistry CBSE [vedantu.com]

- 8. shodex.com [shodex.com]

- 9. researchgate.net [researchgate.net]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. nbinno.com [nbinno.com]

- 12. lcms.cz [lcms.cz]

- 13. torontech.com [torontech.com]

- 14. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 15. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 16. mt.com [mt.com]

- 17. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 18. ucd.ie [ucd.ie]

- 19. uvic.ca [uvic.ca]

- 20. research.wayne.edu [research.wayne.edu]

- 21. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to Methyl 4-azidopyridine-2-carboxylate: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Heterocyclic Building Block

Methyl 4-azidopyridine-2-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring a pyridine core, an azide group, and a methyl ester, offers a rich chemical handle for a variety of transformations. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the azide and ester moieties, makes this compound a versatile precursor for the synthesis of complex nitrogen-containing molecules. This guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and potential applications of Methyl 4-azidopyridine-2-carboxylate, tailored for researchers, scientists, and professionals in the field of drug development.

A Historical Perspective: The Emergence of Functionalized Azidopyridines

While a definitive first synthesis of Methyl 4-azidopyridine-2-carboxylate is not prominently documented in the readily available scientific literature, its development can be understood within the broader context of the synthesis and functionalization of pyridine derivatives. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, driving continuous innovation in the methods for its modification.[1][2] The introduction of an azide group, a versatile functional group for "click" chemistry and the generation of nitrenes, onto a pyridine ring bearing a carboxylate offers a powerful synthetic tool.

The synthesis of this compound likely emerged from the established principles of nucleophilic aromatic substitution on activated pyridine rings or the diazotization of aminopyridines, two cornerstone reactions in heterocyclic chemistry. The ongoing quest for novel molecular scaffolds for drug discovery has undoubtedly spurred the synthesis of compounds like Methyl 4-azidopyridine-2-carboxylate, which serve as key intermediates in the construction of more complex and biologically active molecules.[3][4]

Strategic Synthesis of Methyl 4-azidopyridine-2-carboxylate

Two primary synthetic strategies can be employed for the preparation of Methyl 4-azidopyridine-2-carboxylate, each leveraging readily available starting materials and well-established reaction mechanisms.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of a 4-Halopyridine Precursor

This approach relies on the displacement of a halide at the C4 position of the pyridine ring by an azide nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the ester group at C2 activates the C4 position for nucleophilic attack.[5][6][7] The key precursor for this route is Methyl 4-chloropicolinate.[2][5][8]

Diagram of the SNAr Synthetic Pathway:

Caption: SNAr synthesis of Methyl 4-azidopyridine-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 4-chloropicolinate [8]

-

Chlorination: To a suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) under an inert atmosphere (e.g., Argon).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 1.5 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure.

-

Esterification: Add dry methanol to the crude acyl chloride residue and stir at room temperature for 30 minutes.

-

Work-up: Quench the reaction with a 5% aqueous solution of sodium bicarbonate until neutral. Extract the product with ethyl acetate and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude solid can be triturated with a mixture of ethyl acetate and hexane to afford pure Methyl 4-chloropicolinate.

Experimental Protocol: Azidation of Methyl 4-chloropicolinate

-

Reaction Setup: Dissolve Methyl 4-chloropicolinate (1.0 eq) in a polar aprotic solvent such as DMF.

-

Azide Addition: Add sodium azide (NaN₃, 1.1-1.5 eq).

-

Heating: Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Diazotization of a 4-Aminopyridine Precursor

This classical method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an azide ion.[9][10] The precursor for this route is Methyl 4-aminopyridine-2-carboxylate.[1][4][11]

Diagram of the Diazotization Synthetic Pathway:

Caption: Diazotization synthesis of Methyl 4-azidopyridine-2-carboxylate.

Experimental Protocol: Synthesis via Diazotization

-

Diazotization: Dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in an aqueous acidic solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for a short period (e.g., 15-30 minutes) to form the diazonium salt.

-

Azide Quenching: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃, 1.0-1.2 eq) in water dropwise. Vigorous nitrogen evolution may be observed.

-

Reaction: Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Physicochemical Properties and Characterization

While extensive physical data for Methyl 4-azidopyridine-2-carboxylate is not compiled in a single public source, its properties can be inferred from its structure and the data available for its precursors.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₇H₆N₄O₂ | - |

| Molecular Weight | 178.15 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on related azidopyridines |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from precursor solubility |

| CAS Number | 1431470-10-8 | [7] |

Characterization Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure, showing characteristic shifts for the pyridine ring protons and carbons, as well as the methyl ester group.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100-2150 cm⁻¹ is a key diagnostic for the presence of the azide functional group.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 4-azidopyridine-2-carboxylate stems from the distinct reactivity of its functional groups.

-

The Azide Group:

-

1,3-Dipolar Cycloaddition (Click Chemistry): The azide can readily undergo copper-catalyzed or strain-promoted cycloaddition reactions with alkynes to form stable triazole rings. This is a highly efficient and widely used ligation strategy in medicinal chemistry for linking molecular fragments.

-

Reduction to Amine: The azide can be reduced to the corresponding amine (Methyl 4-aminopyridine-2-carboxylate) via methods such as catalytic hydrogenation (e.g., H₂/Pd-C), providing access to a different set of functionalization possibilities.[11]

-

Nitrene Formation: Under thermal or photochemical conditions, the azide can lose dinitrogen to form a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions.

-

-

The Ester Group:

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-based transformations.

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

-

-

The Pyridine Ring:

-

The pyridine nitrogen can act as a base or a ligand for metal coordination.

-

Diagram of Key Reactions:

Caption: Key synthetic transformations of Methyl 4-azidopyridine-2-carboxylate.

Conclusion and Future Outlook

Methyl 4-azidopyridine-2-carboxylate stands as a testament to the enabling power of synthetic chemistry in providing tools for the advancement of pharmaceutical and materials science. While its own discovery may be modestly documented, the synthetic routes to its preparation are logical extensions of well-established and robust chemical principles. Its trifunctional nature provides a versatile platform for the generation of diverse molecular architectures, particularly through the power of click chemistry. For researchers in drug discovery, this compound represents a valuable starting point for the synthesis of novel heterocyclic compounds with the potential for a wide range of biological activities. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of versatile building blocks like Methyl 4-azidopyridine-2-carboxylate is set to increase, paving the way for future innovations in medicine and beyond.

References

-

AstraZeneca. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728. [Link]

-

Bolte, M., et al. (2023). The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. Molecules, 28(24), 7993. [Link]

-

Organic Syntheses. (2007). Preparation of Substituted 5-Azaindoles: Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses, 84, 262-271. [Link]

-

Khan, M. S., et al. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1284. [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-Chloropicolinate. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2018). Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. [Link]

-

Monash University. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. [Link]

-

Longdom Publishing. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Journal of Chemical Sciences, 8(2), 154. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2020). Benzenesulfonic acid, di-C10-14-alkyl derivs., calcium salts. [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-aminopicolinate. Retrieved February 14, 2026, from [Link]

-

Research Results in Pharmacology. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-9. [Link]

-

Dalton Transactions. (2006). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions, (43), 5278-5286. [Link]

-

Baghdad Science Journal. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 11(1), 1-8. [Link]

Sources

- 1. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. methyl 4-aminopicolinate | Pharmaceutical Intermediate | 71469-93-7 - PHMO [phmo.com]

- 5. Methyl 4-Chloropicolinate | CAS 24484-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1431470-10-8|Methyl 4-azidopyridine-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 9. longdom.org [longdom.org]

- 10. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 11. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Methyl 4-azidopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Molecular Interactions with a Photoreactive Probe

Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing protein-ligand interactions within complex biological systems.[1] This method utilizes a photoaffinity probe, a molecule designed to bind to a specific protein target and, upon activation with light, form a stable covalent bond.[1] This permanently "tags" the protein of interest, enabling its isolation and identification. At the heart of many photoaffinity probes is a photoreactive moiety, a chemical group that is inert until exposed to a specific wavelength of light.

Methyl 4-azidopyridine-2-carboxylate is a versatile photoaffinity labeling reagent. Its core structure features an aryl azide group, a well-established photoreactive moiety.[2] Upon irradiation with ultraviolet (UV) light, the aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[3] This short-lived species can then undergo a variety of insertion reactions with nearby amino acid residues, forming a stable covalent crosslink between the probe and its target protein.[4] The pyridine carboxylate portion of the molecule can be further modified to incorporate specific ligands or reporter tags, allowing for targeted labeling and downstream detection.

This document provides a comprehensive guide to the principles and a detailed protocol for using Methyl 4-azidopyridine-2-carboxylate for protein labeling, including experimental design considerations, step-by-step instructions, and downstream analysis techniques.

Principle of Photoaffinity Labeling with Methyl 4-azidopyridine-2-carboxylate

The utility of Methyl 4-azidopyridine-2-carboxylate as a photoaffinity label stems from the photochemistry of its aryl azide group. The process can be broken down into three key steps:

-

Binding: The probe, potentially functionalized with a specific targeting ligand, is introduced to the biological sample (e.g., cell lysate, purified protein) and allowed to bind non-covalently to its protein target.

-

Photoactivation: The sample is irradiated with UV light, typically in the range of 260-365 nm.[4] This energy input triggers the decomposition of the azide group, leading to the formation of a highly reactive nitrene intermediate.

-

Covalent Crosslinking: The nitrene intermediate rapidly reacts with proximal amino acid side chains (e.g., C-H, N-H, O-H bonds) on the target protein, forming a stable covalent bond.[4] This effectively captures the protein-probe interaction.

The specificity of the labeling is primarily determined by the binding affinity of the probe for its target protein. The short lifetime of the nitrene intermediate ensures that crosslinking predominantly occurs with molecules in the immediate vicinity of the binding site.

Experimental Workflow & Protocols

The following sections provide a detailed workflow and protocols for a typical photoaffinity labeling experiment using Methyl 4-azidopyridine-2-carboxylate.

Diagram of the Photoaffinity Labeling Workflow

Caption: General workflow for photoaffinity labeling of proteins.

Reagent Preparation and Storage

| Reagent | Preparation and Storage Guidelines |

| Methyl 4-azidopyridine-2-carboxylate Stock Solution | Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF. Store in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Labeling Buffer | A variety of buffers can be used, such as PBS or HEPES, at a pH range of 7.0-8.0. Crucially, avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) , as these can react with and quench the nitrene intermediate. |

| Quenching Solution | A solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) or a thiol-containing reagent can be used to quench unreacted nitrene intermediates after UV irradiation. |

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol provides a general guideline for labeling a purified protein. Optimal conditions, such as probe concentration and irradiation time, should be determined empirically for each specific protein and probe combination.

Materials:

-

Purified target protein

-

Methyl 4-azidopyridine-2-carboxylate stock solution

-

Labeling Buffer (e.g., PBS, pH 7.4)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

UV lamp (e.g., 365 nm)

-

Quartz cuvette or microplate

-

Ice bath

Procedure:

-

Sample Preparation: Prepare a solution of the purified protein in the labeling buffer at a suitable concentration (e.g., 1-10 µM).

-

Probe Incubation: Add the Methyl 4-azidopyridine-2-carboxylate stock solution to the protein solution to the desired final concentration (typically in the range of 1-100 µM). Incubate the mixture for 15-60 minutes at 4°C or room temperature to allow for binding. This step should be performed in the dark to prevent premature photoactivation.

-

UV Irradiation: Transfer the sample to a quartz cuvette or microplate. Place the sample on an ice bath to minimize heat-induced denaturation. Irradiate the sample with a UV lamp at a suitable wavelength (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time should be determined experimentally.

-

Quenching: After irradiation, add the quenching solution to the sample to a final concentration of 50-100 mM to scavenge any unreacted nitrene intermediates.

-

Downstream Analysis: The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Photoaffinity Labeling in Cell Lysate

Labeling in a complex mixture like a cell lysate requires careful optimization to minimize non-specific labeling.

Materials:

-

Cell lysate

-

Methyl 4-azidopyridine-2-carboxylate stock solution

-

Labeling Buffer

-

Quenching Solution

-

UV lamp

-

Quartz cuvette or microplate

-

Ice bath

Procedure:

-

Lysate Preparation: Prepare a clarified cell lysate in a suitable lysis buffer that is free of primary amines and thiols. Determine the total protein concentration of the lysate.

-

Probe Incubation: Add the Methyl 4-azidopyridine-2-carboxylate stock solution to the cell lysate to the desired final concentration. Incubate for 15-60 minutes at 4°C with gentle mixing, protected from light.

-

UV Irradiation: Transfer the lysate to a quartz vessel and irradiate with UV light as described in Protocol 1.

-

Quenching: Quench the reaction with a suitable quenching solution.

-

Enrichment and Analysis: The labeled protein(s) may need to be enriched from the complex lysate before downstream analysis. If the probe contains a reporter tag (e.g., biotin), affinity purification can be performed.

Important Experimental Considerations & Controls

To ensure the validity of your photoaffinity labeling experiment, it is crucial to include the following controls:

-

No UV Control: A sample that is incubated with the probe but not exposed to UV light. This control helps to identify non-covalently bound proteins and assess any non-photochemical reactions.

-

Competition Control: A sample that is pre-incubated with an excess of a known, unlabeled ligand for the target protein before the addition of the photoaffinity probe. A significant reduction in labeling of the target protein in this sample indicates specific binding.

-

Probe-Only Control: A sample containing only the probe in the labeling buffer, subjected to UV irradiation. This can help to identify any probe-specific artifacts.

Downstream Analysis of Labeled Proteins

SDS-PAGE and Visualization

The most straightforward method to visualize the results of a photoaffinity labeling experiment is SDS-PAGE. A successful labeling event will result in a covalent adduct between the protein and the probe, leading to a slight increase in the molecular weight of the protein. This can sometimes be observed as a band shift on the gel.[5] If the probe is tagged with a fluorophore or biotin, the labeled protein can be visualized by in-gel fluorescence scanning or by Western blotting with a streptavidin conjugate, respectively.

Mass Spectrometry for Protein Identification and Binding Site Mapping

Mass spectrometry (MS) is a powerful tool for definitively identifying the protein(s) labeled by the photoaffinity probe and for mapping the specific site of covalent attachment.[6]

General Workflow for MS Analysis:

-

Protein Separation: The labeled protein or protein mixture is typically separated by SDS-PAGE.

-

In-Gel Digestion: The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease, such as trypsin.[7]

-

Peptide Extraction and Desalting: The resulting peptides are extracted from the gel and desalted prior to MS analysis.[7]

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the protein. The site of probe adduction can be identified by searching for peptides with a mass shift corresponding to the mass of the reacted probe.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | Inefficient UV activation | Optimize UV wavelength, intensity, and irradiation time. Ensure the use of a quartz vessel for optimal UV transmission. |

| Incompatible buffer | Ensure the labeling buffer is free of primary amines and thiols. | |

| Probe instability | Handle the probe with care, protect it from light, and avoid repeated freeze-thaw cycles. | |

| High background/non-specific labeling | Probe concentration is too high | Perform a titration to determine the optimal probe concentration. |

| Insufficient quenching | Ensure complete quenching of the reaction after UV irradiation. | |

| Probe aggregation | Centrifuge the probe stock solution before use to remove any aggregates. |

Conclusion

Methyl 4-azidopyridine-2-carboxylate is a valuable tool for the study of protein-ligand interactions. Its photoreactive aryl azide group allows for the covalent capture of binding partners upon UV irradiation. By following the detailed protocols and considering the experimental controls outlined in this guide, researchers can effectively utilize this reagent to identify and characterize protein targets, contributing to a deeper understanding of biological processes and facilitating drug discovery efforts.

References

- Application Notes & Protocols: 4-Azidopyridine as a Photoaffinity Labeling Reagent - Benchchem.

-

Photoaffinity labeling in target- and binding-site identification - PMC. Available at: [Link]

-

Optimized Sample Preparation for Phospho-Enrichable Crosslinkers - LabRulez LCMS. Available at: [Link]

-

Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes | Analytical Chemistry - ACS Publications. Available at: [Link]

-

AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC. Available at: [Link]

-

Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. Available at: [Link]

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Available at: [Link]

-

Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC. Available at: [Link]

-

Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Available at: [Link]

- Application Notes & Protocols: 4-Azidopyridine as a Photoaffinity Labeling Reagent - Benchchem.

-

Photocrosslinking Validated by SDS-PAGE Shift Assays (A)... - ResearchGate. Available at: [Link]

-

Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PubMed Central. Available at: [Link]

-

Photoaffinity labelling of the 2-oxoglutarate binding site of prolyl 4-hydroxylase with 5-azidopyridine-2-carboxylic acid - PubMed. Available at: [Link]

-

Photo-crosslinkers boost structural information from crosslinking mass spectrometry - PMC. Available at: [Link]

-

Nitrene – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs | Request PDF - ResearchGate. Available at: [Link]

-

Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC. Available at: [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition with Methyl 4-azidopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Harnessing the Power of an Electron-Deficient Azide in Bioorthogonal Chemistry

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1] This guide provides an in-depth exploration of SPAAC with a particular focus on the use of Methyl 4-azidopyridine-2-carboxylate, a heteroaromatic azide poised for rapid and efficient bioconjugation. The electron-deficient nature of the pyridyl ring is anticipated to significantly enhance the reaction kinetics, making it a valuable tool for applications where speed and efficiency are paramount, such as in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[2][3]

The fundamental principle of SPAAC lies in the use of a strained cyclooctyne, which reacts selectively with an azide to form a stable triazole linkage.[4] The release of ring strain provides the thermodynamic driving force for this [3+2] cycloaddition, allowing the reaction to proceed at physiological temperatures and pH.[5]

The Unique Reactivity of Methyl 4-azidopyridine-2-carboxylate

The reactivity of azides in SPAAC is significantly influenced by their electronic properties. While typical SPAAC reactions involve the interaction of the azide's Highest Occupied Molecular Orbital (HOMO) with the cyclooctyne's Lowest Unoccupied Molecular Orbital (LUMO), the situation is reversed with electron-deficient azides. In the case of Methyl 4-azidopyridine-2-carboxylate, the electron-withdrawing nature of the pyridine nitrogen at the para-position, further enhanced by the methyl ester at the 2-position, lowers the energy of the azide's LUMO.[2] This facilitates an inverse-electron-demand SPAAC mechanism, where the HOMO of an electron-rich cyclooctyne (like BCN) interacts with the LUMO of the azide. This inverse-electron-demand pathway is known to significantly accelerate the reaction rate.[3]

Therefore, Methyl 4-azidopyridine-2-carboxylate is expected to be a highly reactive partner in SPAAC, enabling rapid conjugations even at low concentrations.

Core Applications in Research and Drug Development

The enhanced reactivity and bioorthogonality of SPAAC with Methyl 4-azidopyridine-2-carboxylate open up a wide range of applications:

-

Live-Cell Imaging: The rapid kinetics are ideal for labeling and tracking biomolecules in real-time within living cells with minimal perturbation.[6]

-

Proteomics and Glycobiology: This reagent can be used for the efficient capture and identification of proteins and glycans that have been metabolically labeled with a cyclooctyne.[7]

-

Antibody-Drug Conjugates (ADCs): The fast and specific conjugation allows for the precise attachment of cytotoxic payloads to antibodies, a critical aspect of ADC development.

-

Materials Science: The formation of stable triazole linkages can be used to functionalize polymers and other materials.

Experimental Design and Workflow

A typical experimental workflow for a SPAAC reaction involving Methyl 4-azidopyridine-2-carboxylate would involve the following key stages:

Caption: General workflow for SPAAC reactions.

Protocols

Protocol 1: Synthesis of Methyl 4-azidopyridine-2-carboxylate

This protocol describes the synthesis of Methyl 4-azidopyridine-2-carboxylate from its commercially available amine precursor, Methyl 4-aminopyridine-2-carboxylate.[8][9] The reaction proceeds via a standard diazotization followed by azide substitution.

Materials:

-

Methyl 4-aminopyridine-2-carboxylate[9]

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

Dissolve Methyl 4-aminopyridine-2-carboxylate in a suitable acidic aqueous solution (e.g., 1M HCl) in a flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30-60 minutes.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide in water and cool the solution to 0°C.

-

Slowly add the cold sodium azide solution to the diazonium salt solution from step 1, ensuring the temperature remains at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Methyl 4-azidopyridine-2-carboxylate can be purified by flash column chromatography on silica gel.

-

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Protocol 2: General Procedure for SPAAC with Methyl 4-azidopyridine-2-carboxylate

This protocol provides a general framework for the conjugation of a cyclooctyne-modified molecule with Methyl 4-azidopyridine-2-carboxylate. The reaction conditions should be optimized for each specific application.[10]

Materials:

-

Methyl 4-azidopyridine-2-carboxylate

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin, BCN-amine)

-

Anhydrous, degassed solvent (e.g., DMSO, DMF, acetonitrile, or aqueous buffer compatible with the biomolecule)[10]

-

Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)

-

Stirring or shaking apparatus

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Methyl 4-azidopyridine-2-carboxylate and the cyclooctyne-functionalized molecule in the chosen solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the cyclooctyne-functionalized molecule with a slight molar excess (e.g., 1.1 to 2 equivalents) of Methyl 4-azidopyridine-2-carboxylate.

-

The final concentration of reactants will depend on the specific application but typically ranges from the low micromolar to millimolar scale.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature or 37°C with gentle stirring or shaking.

-

Due to the expected high reactivity of Methyl 4-azidopyridine-2-carboxylate, the reaction may proceed to completion within a few hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[5]

-

-

Product Purification:

-

Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts using an appropriate method, such as flash column chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules.

-

Data Presentation: Expected Reactivity Trends

The choice of cyclooctyne will significantly impact the kinetics of the SPAAC reaction with Methyl 4-azidopyridine-2-carboxylate. The following table summarizes the general reactivity trends of common cyclooctynes.

| Cyclooctyne | Common Abbreviation | Expected Reactivity with Electron-Deficient Azides | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | High | Small, hydrophilic, and highly reactive in inverse-electron-demand SPAAC.[3] |

| Dibenzocyclooctyne | DBCO | Moderate to High | More hydrophobic than BCN, good reactivity.[1] |

| Difluorinated Cyclooctyne | DIFO | Moderate | The fluorine atoms increase strain but can decrease the electron density of the alkyne. |

| Azadibenzocyclooctyne | ADIBO / DIBAC | Moderate to High | Aza-substitution can modulate solubility and reactivity. |

Troubleshooting and Considerations

-

Solvent Choice: While many SPAAC reactions are tolerant of a variety of solvents, including aqueous buffers, the solubility of both the azide and the cyclooctyne must be considered.[10] For reactions involving biomolecules, ensure the chosen solvent system maintains their stability and activity.

-

Stoichiometry: A slight excess of one reagent is often used to drive the reaction to completion. The optimal ratio should be determined empirically.

-

Side Reactions: While SPAAC is highly bioorthogonal, potential side reactions of the cyclooctyne with thiols should be considered, especially in complex biological mixtures.

-

Stability: Aryl azides are generally stable but can be sensitive to light and reducing agents. Store Methyl 4-azidopyridine-2-carboxylate protected from light and in an inert atmosphere.

Conclusion

Methyl 4-azidopyridine-2-carboxylate is a promising reagent for strain-promoted azide-alkyne cycloaddition, with its electron-deficient nature expected to drive rapid and efficient conjugations. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this powerful tool into their experimental designs for a wide array of applications in chemical biology, drug discovery, and materials science. As with any chemical reaction, empirical optimization of the reaction conditions for each specific application is crucial for achieving the best results.

References

-

Designing Bioorthogonal Reactions for Biomedical Applications. PMC. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7145–7159. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

-

Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. [Link]

-

The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]

-

van Delft, F. L., et al. (2014). Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Semantic Scholar. [Link]

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024).

-

a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. ResearchGate. [Link]

-

Bioorthogonal chemistry. ResearchGate. [Link]

-

Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. PMC. [Link]

-

Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. RSC Publishing. [Link]

-

cycloadditions with azides. YouTube. [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

-

Dearomative cycloaddition reaction of electron-deficient heteroarenes with nonstabilized azomethine ylides. ResearchGate. [Link]

-

Organic Letters Ahead of Print. ACS Publications. [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC. [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]

- 9. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Methyl 4-azidopyridine-2-carboxylate as a Versatile Precursor for Pre-targeted In Vivo Imaging

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4-azidopyridine-2-carboxylate as a foundational molecular entity for developing advanced in vivo imaging probes. We move beyond a simple protocol, elucidating the core principles of bioorthogonal, pre-targeted imaging and providing detailed, field-proven methodologies for probe synthesis, radiolabeling, and application in preclinical models. The protocols herein are designed as self-validating systems, incorporating critical quality control and validation steps to ensure scientific rigor and reproducibility.

Introduction: The Power of Bioorthogonal Chemistry in Molecular Imaging

Molecular imaging aims to visualize, characterize, and quantify biological processes at the cellular and molecular level within living organisms.[1] A significant challenge in this field is achieving a high target-to-background signal ratio, especially when using targeting vectors like antibodies that have long biological half-lives. The use of short-lived radionuclides, ideal for patient dosimetry and image quality in modalities like Positron Emission Tomography (PET), is often incompatible with the slow pharmacokinetics of these vectors.[2]

Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, offers an elegant solution.[3] The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and highly specific reactivity in reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Methyl 4-azidopyridine-2-carboxylate serves as an ideal starting point for creating imaging agents. Its structure provides two key functionalities:

-

The 4-azido group: A bioorthogonal "handle" for covalent ligation via SPAAC.

-

The 2-carboxylate group: A versatile chemical anchor for conjugation to targeting biomolecules (e.g., peptides, antibody fragments, or small molecules).

This guide details a pre-targeting strategy , where the azide-functionalized targeting molecule is administered first, allowed to accumulate at the target site and clear from circulation, followed by a second injection of a rapidly clearing, radiolabeled alkyne that "clicks" to the azide, enabling high-contrast imaging.

Section 1: The Principle of Pre-targeted In Vivo Imaging

The pre-targeting approach bifurcates the imaging process into two distinct steps to overcome pharmacokinetic mismatches between the targeting vector and the radionuclide. This strategy dramatically improves the signal-to-noise ratio by minimizing background radiation from unbound radiotracers.

The workflow involves:

-

Step 1 (Targeting): An azide-functionalized targeting vector (e.g., an antibody-azide conjugate) is administered to the subject.

-

Step 2 (Clearance): A waiting period allows the vector to bind to its specific biological target (e.g., a tumor-specific receptor) while the unbound excess is cleared from the bloodstream and non-target tissues.

-

Step 3 (Ligation & Imaging): A small, fast-clearing imaging probe containing a complementary strained alkyne (e.g., a DBCO-linked radiotracer) is administered. This probe rapidly reacts via SPAAC with the azide-functionalized vector accumulated at the target site.[5]

-

Step 4 (Acquisition): The subject is imaged using a modality like PET/CT, revealing a strong signal specifically at the target location.

Sources

Application Note: Site-Specific Protein Modification with Methyl 4-azidopyridine-2-carboxylate (M4AP2C)